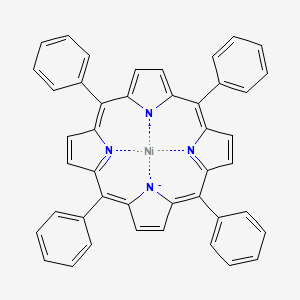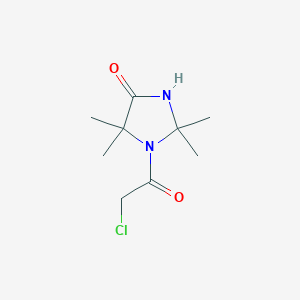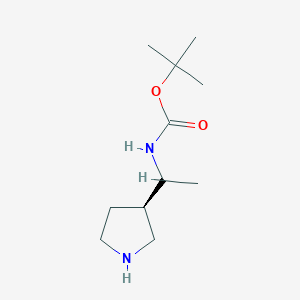
2-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile is a synthetic organic compound that belongs to the class of phthalazinone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile typically involves the reaction of 4-chlorobenzaldehyde with phthalic anhydride to form an intermediate, which is then reacted with hydrazine hydrate to produce the phthalazinone derivative
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium cyanide and alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with various biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, phthalazinone derivatives are often investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile would depend on its specific biological target. Generally, phthalazinone derivatives can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular pathways involved would vary based on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
- 2-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)propionitrile
Uniqueness
Compared to similar compounds, 2-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile may exhibit unique properties due to the presence of the acetonitrile group, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C16H10ClN3O |
|---|---|
Peso molecular |
295.72 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetonitrile |
InChI |
InChI=1S/C16H10ClN3O/c17-11-7-5-10(6-8-11)14(9-18)15-12-3-1-2-4-13(12)16(21)20-19-15/h1-8,14H,(H,20,21) |
Clave InChI |
YLLNBMOYOCKJFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NNC2=O)C(C#N)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13097019.png)





![1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine](/img/structure/B13097052.png)

![Imidazo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B13097072.png)


